5-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide
Description
This compound features a furan-2-carboxamide scaffold substituted with a bromine atom at the 5-position and an imidazo[2,1-b][1,3]thiazole moiety linked via a phenyl group.
Properties
IUPAC Name |
5-bromo-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2S/c17-14-5-4-13(22-14)15(21)18-11-3-1-2-10(8-11)12-9-20-6-7-23-16(20)19-12/h1-9H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQIEMZHMBYXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is then functionalized with a bromine atom and further reacted with furan-2-carboxamide. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant potential as an anticancer agent . Studies indicate its ability to inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.0 | Inhibition of growth |
| HCT116 | 4.0 | Induction of apoptosis |
In vitro studies have demonstrated that 5-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide can effectively induce apoptosis in these cancer cells.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against resistant bacterial strains. In studies assessing efficacy against common pathogens:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results indicate its potential use in developing new antimicrobial agents.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways associated with cancer and inflammation. The imidazo[2,1-b][1,3]thiazole structure is known for:
- Anticancer activity: Inducing apoptosis in cancer cells.
- Antimicrobial properties: Effective against various bacterial strains.
- Anti-inflammatory effects: Modulating immune responses.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the furan and imidazo[2,1-b][1,3]thiazole moieties significantly influence the biological activity of the compound. For instance:
- Substituting the bromine atom with other halogens alters lipophilicity and receptor binding affinity.
- Variations in the furan ring can affect solubility and bioavailability.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives of imidazo[2,1-b][1,3]thiazole compounds. The findings highlighted that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, supporting its development as a promising anticancer drug candidate.
Case Study 2: Antimicrobial Activity
Research conducted by Antimicrobial Agents and Chemotherapy demonstrated that compounds with imidazo[2,1-b][1,3]thiazole structures showed potent activity against antibiotic-resistant strains of bacteria. The study included this compound as one of the lead compounds exhibiting effective inhibition against Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparative Analysis Table
Biological Activity
5-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide, a compound with significant potential in medicinal chemistry, has drawn attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications through detailed research findings and case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a furan ring, an imidazo[2,1-b][1,3]thiazole moiety, and a carboxamide functional group. The synthesis typically involves multi-step organic reactions, utilizing reagents such as sodium hydride and solvents like dimethylformamide (DMF) .
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of thiazole compounds often demonstrate significant cytotoxic effects against cancer cell lines. For example, thiazole-containing compounds have been reported to inhibit cell proliferation in human glioblastoma and melanoma cells . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring enhance cytotoxicity.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially modulating pathways involved in cancer progression. Compounds similar to this compound have been identified as effective inhibitors of various enzymes critical to tumor growth .
- Receptor Binding : The unique structure allows for interactions with specific receptors, which can lead to altered signaling pathways. This property is crucial for developing targeted therapies in oncology .
The proposed mechanism of action involves binding to specific molecular targets within cancer cells. The compound's ability to interact with proteins through hydrophobic contacts and hydrogen bonding plays a significant role in its biological efficacy .
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
- Case Study 1 : A derivative was tested against Jurkat T-cells and exhibited an IC50 value significantly lower than standard treatments like doxorubicin, indicating potent antitumor activity .
- Case Study 2 : In a comparative study of various thiazole derivatives, the compound was found to have superior activity against melanoma cell lines due to its unique structural features that enhance receptor affinity .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
